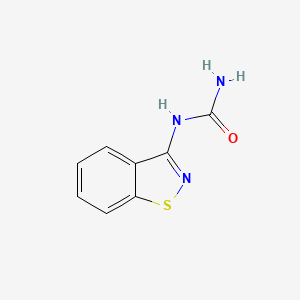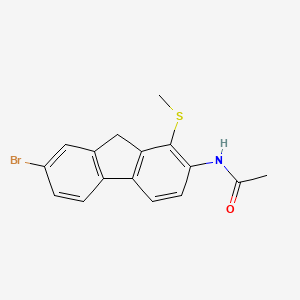
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is a complex organic compound that features a unique structure combining a fluorenyl moiety with a bromo and methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- typically involves multi-step organic reactions. One common approach is to start with the fluorenyl core, introducing the bromo and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorenyl derivatives without the bromo group.
Substitution: Fluorenyl derivatives with various substituents replacing the bromo group.
Scientific Research Applications
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methylthio groups can influence its binding affinity and specificity, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another bromo-substituted compound with potential medicinal applications.
Indole derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is unique due to its combination of a fluorenyl core with bromo and methylthio substituents, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
97235-37-5 |
|---|---|
Molecular Formula |
C16H14BrNOS |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-(7-bromo-1-methylsulfanyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H14BrNOS/c1-9(19)18-15-6-5-13-12-4-3-11(17)7-10(12)8-14(13)16(15)20-2/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
JYGWTANDYGNUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=C(C2)C=C(C=C3)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


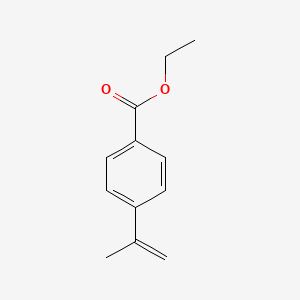
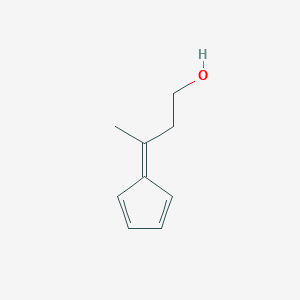
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
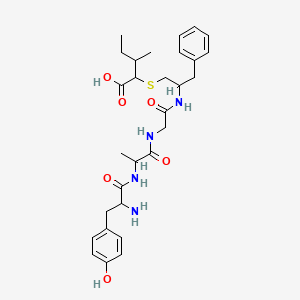
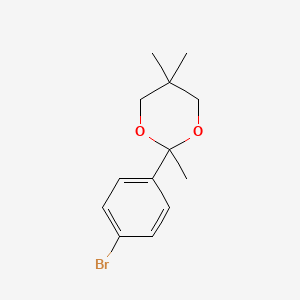

![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)
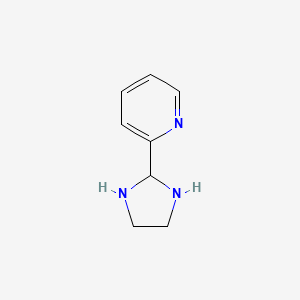
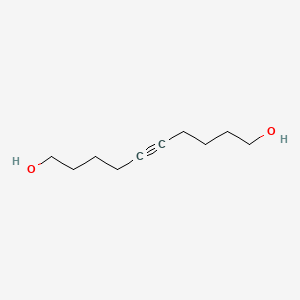
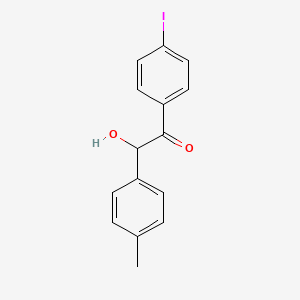
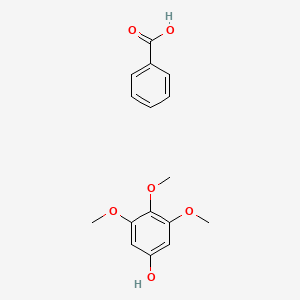
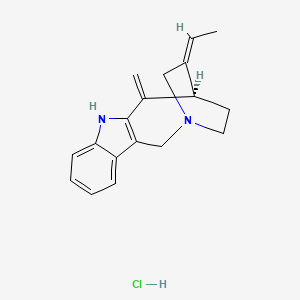
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
